molecular formula C23H21NO6 B2379126 methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate CAS No. 938036-99-8

methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate

Cat. No.: B2379126
CAS No.: 938036-99-8
M. Wt: 407.422
InChI Key: SYVKFOKKDZNDFX-UHFFFAOYSA-N
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Description

methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is unique due to its specific functional groups and structural arrangement.

Properties

IUPAC Name

methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6/c1-13-5-4-6-16-19(13)30-23(26)18-17(21(29-20(16)18)24-11-12-27-2)14-7-9-15(10-8-14)22(25)28-3/h4-10,24H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVKFOKKDZNDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)C(=O)OC)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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